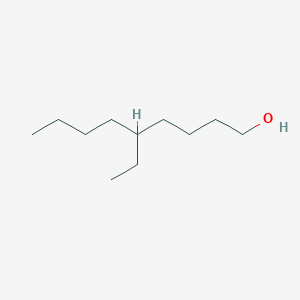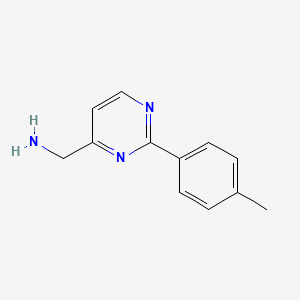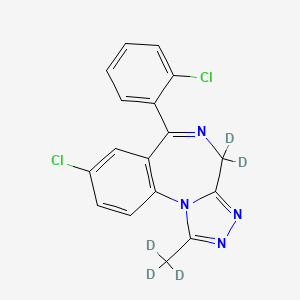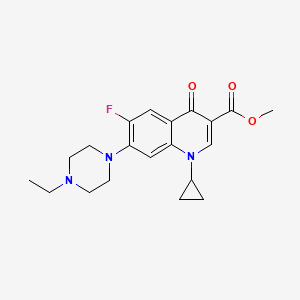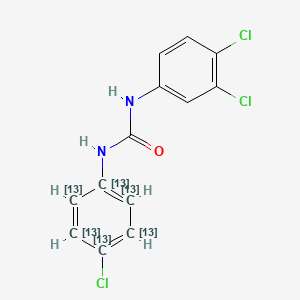
(Triclocarban-13C6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triclocarban-13C6: is an isotopically labeled form of Triclocarban, a polychlorinated aromatic antimicrobial agent. Triclocarban has been widely used in personal care products such as soaps, toothpaste, and shampoos for over 50 years. The isotopically labeled version, Triclocarban-13C6, is primarily used in scientific research to study the fate and behavior of Triclocarban in environmental and biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triclocarban-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of Triclocarban. The general synthetic route includes the chlorination of aromatic rings and subsequent formation of urea derivatives. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the labeled compound .
Industrial Production Methods: Industrial production of Triclocarban-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. The production facilities are equipped with advanced technologies to handle isotopically labeled compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Triclocarban-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products:
Oxidation: Chlorinated phenols and quinones.
Reduction: Dechlorinated urea derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triclocarban-13C6 is extensively used in scientific research to investigate:
Environmental Fate: Studies on the degradation, persistence, and bioaccumulation of Triclocarban in different environmental matrices.
Biological Behavior: Research on the absorption, distribution, metabolism, and excretion of Triclocarban in biological systems.
Toxicology: Assessment of the toxicological effects of Triclocarban on various organisms, including its endocrine-disrupting properties.
Analytical Chemistry: Development of analytical methods for detecting and quantifying Triclocarban and its metabolites in environmental and biological samples
Mecanismo De Acción
Triclocarban-13C6 exerts its antimicrobial effects by inhibiting the activity of enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the synthesis of cell membranes, leading to the growth inhibition of bacteria. The compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus .
Comparación Con Compuestos Similares
Triclosan: Another widely used antimicrobial agent with a similar mechanism of action.
Diuron: A herbicide with structural similarities to Triclocarban.
Bisphenol A: An industrial chemical with some overlapping environmental and biological effects
Uniqueness: Triclocarban-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for research on the environmental and biological impacts of Triclocarban, providing insights that are not possible with the non-labeled compound .
Propiedades
Fórmula molecular |
C13H9Cl3N2O |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clave InChI |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1NC(=O)N[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
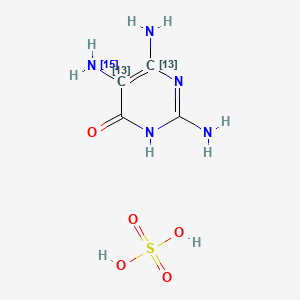
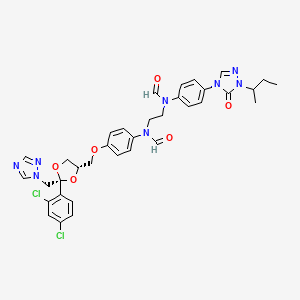
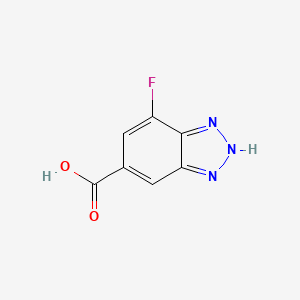

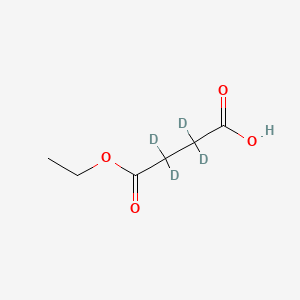
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
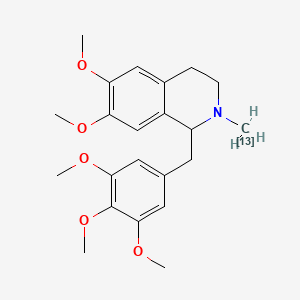
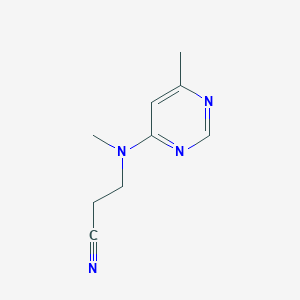
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
